2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide 2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921526-60-5
VCID: VC4249714
InChI: InChI=1S/C23H27FN2O3/c1-15(2)13-26-19-10-9-18(12-20(19)29-14-23(3,4)22(26)28)25-21(27)11-16-5-7-17(24)8-6-16/h5-10,12,15H,11,13-14H2,1-4H3,(H,25,27)
SMILES: CC(C)CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Molecular Formula: C23H27FN2O3
Molecular Weight: 398.478

2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

CAS No.: 921526-60-5

Cat. No.: VC4249714

Molecular Formula: C23H27FN2O3

Molecular Weight: 398.478

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide - 921526-60-5

Specification

CAS No. 921526-60-5
Molecular Formula C23H27FN2O3
Molecular Weight 398.478
IUPAC Name N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C23H27FN2O3/c1-15(2)13-26-19-10-9-18(12-20(19)29-14-23(3,4)22(26)28)25-21(27)11-16-5-7-17(24)8-6-16/h5-10,12,15H,11,13-14H2,1-4H3,(H,25,27)
Standard InChI Key QEXQXVRSZWOLJQ-UHFFFAOYSA-N
SMILES CC(C)CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C

Introduction

The compound 2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)acetamide is a complex organic molecule belonging to the acetamide class. Such compounds are often studied for their potential pharmaceutical applications due to their structural complexity and functional group diversity.

Synthesis

While specific synthesis methods for this compound are unavailable in the provided results, compounds with similar structures are generally synthesized through:

  • Cyclization reactions to form the oxazepine ring.

  • Functionalization of the aromatic ring with fluorine using halogenation techniques.

  • Coupling of the acetamide group to the core structure via amide bond formation.

General Reaction Scheme

A plausible synthetic route might involve:

  • Preparation of the benzo[b] oxazepine scaffold.

  • Introduction of isobutyl and dimethyl groups via alkylation.

  • Fluorination of the phenyl ring.

  • Acetylation to attach the acetamide moiety.

Pharmaceutical Relevance

Compounds with similar features have been explored for:

  • Anti-inflammatory properties: The fluorophenyl group often enhances interaction with biological targets.

  • CNS activity: Oxazepine derivatives are known for their potential as anticonvulsants or anxiolytics.

Biological Activity

The tetrahydrobenzo[b] oxazepine core has been associated with:

  • Enzyme inhibition (e.g., kinases or proteases).

  • Interaction with G-protein coupled receptors (GPCRs).

Molecular Docking

In silico studies could predict binding affinity to biological targets such as enzymes or receptors. The fluorophenyl group may enhance interaction through hydrophobic or halogen bonding.

ADMET Predictions

Using computational tools like SwissADME:

  • Lipophilicity: Moderate due to fluorine and alkyl groups.

  • Solubility: Likely limited due to hydrophobic substituents.

  • Bioavailability: Enhanced by the fluorophenyl group.

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